molecular formula C12H13ClN4O B2945923 6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride CAS No. 1787963-51-2

6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride

Cat. No.: B2945923
CAS No.: 1787963-51-2
M. Wt: 264.71
InChI Key: ZIPBVRGSYLFRCS-UHFFFAOYSA-N
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Description

The compound “6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring structure, but one of the carbon atoms is replaced by a nitrogen atom . The presence of the carboxamide group (-CONH2) suggests that this compound might have properties similar to amides, which are known for their variable reactivity and wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some pyridine derivatives are known to inhibit certain enzymes or receptors, thereby exerting a therapeutic effect .

Future Directions

The study and application of pyridine derivatives is a vibrant field, with potential applications in areas such as medicinal chemistry, materials science, and catalysis. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

Properties

IUPAC Name

6-(pyridin-3-ylmethylamino)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O.ClH/c13-12(17)10-4-1-5-11(16-10)15-8-9-3-2-6-14-7-9;/h1-7H,8H2,(H2,13,17)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPBVRGSYLFRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NCC2=CN=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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